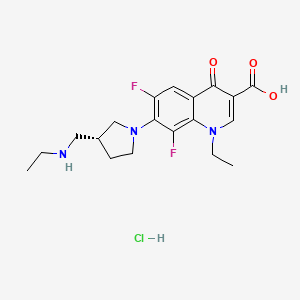
Merafloxacin hydrochloride, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Merafloxacin hydrochloride, ®- is a fluoroquinolone antibacterial compound. It is known for its ability to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, making it a promising drug candidate for COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Merafloxacin hydrochloride, ®- is synthesized through a multi-step process involving the reaction of 1-ethyl-7-(3-(ethylaminomethyl)-1-pyrrolidinyl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of Merafloxacin hydrochloride, ®- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Merafloxacin hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of Merafloxacin hydrochloride, ®-, which may have different pharmacological properties and applications .
Scientific Research Applications
Merafloxacin hydrochloride, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and developing new antibacterial agents.
Biology: Investigated for its effects on bacterial DNA replication and protein synthesis.
Medicine: Explored as a potential treatment for bacterial infections and as an antiviral agent against SARS-CoV-2.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories
Mechanism of Action
Merafloxacin hydrochloride, ®- exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, Merafloxacin hydrochloride, ®- prevents bacterial DNA replication and ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibacterial that targets DNA gyrase and topoisomerase IV.
Moxifloxacin: A fluoroquinolone used to treat various bacterial infections by inhibiting DNA gyrase and topoisomerase IV.
Uniqueness
Merafloxacin hydrochloride, ®- is unique in its ability to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, making it a promising candidate for antiviral therapy against COVID-19 .
Properties
CAS No. |
99724-09-1 |
|---|---|
Molecular Formula |
C19H24ClF2N3O3 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
1-ethyl-7-[(3R)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H23F2N3O3.ClH/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27;/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27);1H/t11-;/m1./s1 |
InChI Key |
MEXKYWHWNQQOON-RFVHGSKJSA-N |
Isomeric SMILES |
CCNC[C@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


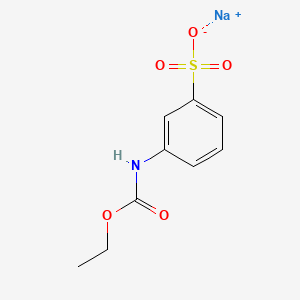
![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)
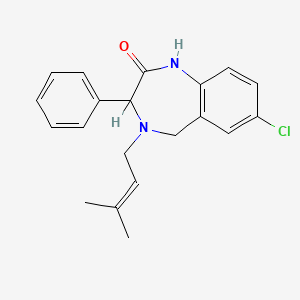

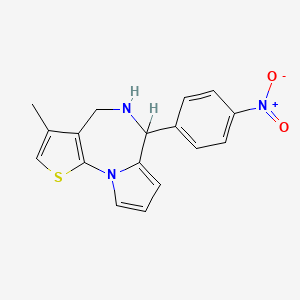



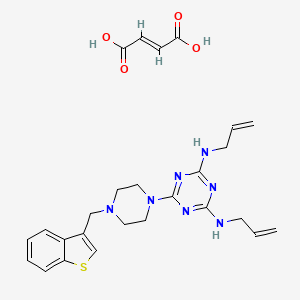
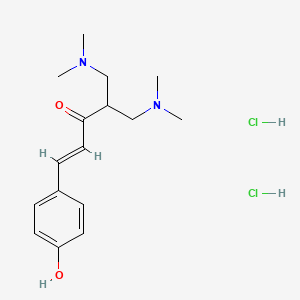
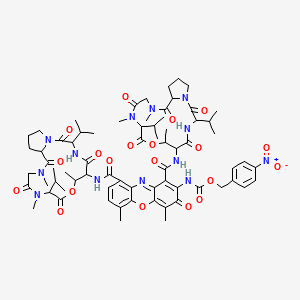
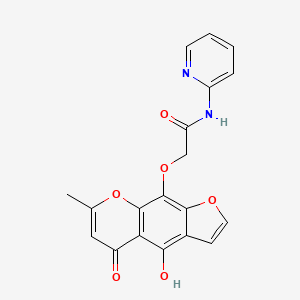

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
